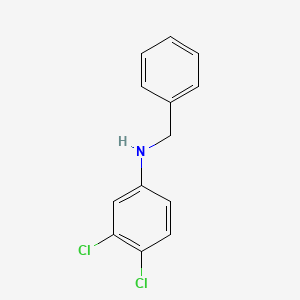

N-benzyl-3,4-dichloroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3,4-dichloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRNSWQKFKLMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359467 | |

| Record name | Benzenemethanamine, N-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51597-75-2 | |

| Record name | Benzenemethanamine, N-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of N-benzyl-3,4-dichloroaniline via Reductive Amination

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of N-benzyl-3,4-dichloroaniline from 3,4-dichloroaniline and benzaldehyde. The primary synthetic route detailed is the reductive amination pathway, a robust and highly selective method for the formation of secondary amines. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses critical aspects of purification, characterization, and safety. The content is structured to provide researchers, chemists, and drug development professionals with the necessary theoretical grounding and practical insights to successfully execute this synthesis.

Introduction

N-benzylated anilines are a significant class of compounds in synthetic organic chemistry and medicinal chemistry. The introduction of a benzyl group onto an aniline nitrogen atom can profoundly alter the molecule's steric and electronic properties, influencing its biological activity and physicochemical characteristics. The specific target molecule, this compound, incorporates the 3,4-dichloroaniline moiety, a structural motif found in numerous herbicides, dyes, and pharmaceutical agents.[1][2] Therefore, a reliable and well-characterized synthetic route to this compound is of considerable value for creating libraries of novel derivatives for screening and development.

While direct N-alkylation using benzyl halides is a possible synthetic route, it frequently suffers from a lack of selectivity, leading to the formation of undesired tertiary amine byproducts.[3] In contrast, reductive amination offers a more controlled, two-step (or one-pot) approach that reliably yields the desired mono-benzylated product.[4] This method involves the initial formation of a Schiff base (imine) from the parent aniline and benzaldehyde, followed by the selective reduction of the imine C=N bond to furnish the final secondary amine.[5][6]

Precursor and Product Profile

A successful synthesis is predicated on well-characterized starting materials and a clear profile of the target product. The essential properties of the key compounds in this synthesis are summarized below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Properties |

| 3,4-Dichloroaniline | 95-76-1 | C₆H₅Cl₂N | 162.02 | 66–71 | White to light tan solid; precursor to herbicides and drugs.[1][7] |

| Benzaldehyde | 100-52-7 | C₇H₆O | 106.12 | -26 | Colorless liquid with an almond-like odor; combustible.[8][9] |

| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | ~400 (decomposes) | White solid; common reducing agent, reacts with water. |

| This compound | Not Available | C₁₃H₁₁Cl₂N | 252.14 | Not Available | Expected to be a solid at room temperature. |

Synthetic Strategy: Reductive Amination

Rationale for Method Selection

Reductive amination is the chosen strategy due to its superior control and selectivity over direct alkylation. The reaction proceeds in two distinct mechanistic stages:

-

Imine Formation: The nucleophilic amine (3,4-dichloroaniline) attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a stable imine intermediate. This step is typically reversible and can be driven to completion by removing the water formed.

-

Reduction: The C=N double bond of the imine is then reduced to a single bond using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). NaBH₄ is a cost-effective and efficient choice, sufficiently mild to selectively reduce the imine without affecting the aromatic rings.[6] More specialized reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used, often allowing for a one-pot procedure where the imine is reduced in situ.[4]

Reaction Mechanism

The mechanism involves an initial nucleophilic attack from the aniline nitrogen onto the benzaldehyde carbonyl carbon, forming a hemiaminal intermediate. This intermediate subsequently loses a molecule of water to yield an iminium ion, which deprotonates to form the neutral imine (Schiff base). The final step is the irreversible reduction of the imine by a hydride reagent (e.g., from NaBH₄) to yield the target this compound.

Caption: The two-stage mechanism of reductive amination.

Detailed Experimental Protocol

This protocol describes a two-step procedure where the imine is first formed and isolated, followed by its reduction. This approach often provides cleaner results and simpler purification compared to a one-pot synthesis.

Materials and Reagents

-

3,4-Dichloroaniline (1.0 eq)

-

Benzaldehyde (1.05 eq), freshly distilled

-

Ethanol or Methanol (solvent)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system (for chromatography)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step 1: Synthesis of N-(3,4-dichlorophenyl)-1-phenylmethanimine (Imine Formation)

-

Setup: In a 250 mL round-bottom flask, dissolve 3,4-dichloroaniline (e.g., 10.0 g, 61.7 mmol) in 100 mL of ethanol.

-

Reagent Addition: Add freshly distilled benzaldehyde (e.g., 6.9 g, 64.8 mmol, 1.05 eq) to the solution at room temperature with stirring.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aniline starting material.

-

Isolation: After the reaction is complete, cool the mixture in an ice bath. The imine product will often crystallize out of the solution. Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

-

Drying: Dry the isolated imine under vacuum. The product should be a pale yellow solid.

Step 2: Reduction of the Imine to this compound

-

Setup: In a 500 mL round-bottom flask, suspend the dried imine (e.g., 15.0 g, 60.0 mmol) in 200 mL of methanol. Stir the suspension at room temperature.

-

Reduction: Cool the flask in an ice bath. Add sodium borohydride (NaBH₄) (e.g., 3.4 g, 90.0 mmol, 1.5 eq) portion-wise over 30 minutes. Causality Note: The portion-wise addition is critical to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the complete disappearance of the imine.

-

Work-up & Purification: The following workflow outlines the standard procedure for isolating and purifying the final product.

Caption: Standard workflow for the work-up and purification.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point: To assess purity.

-

FT-IR Spectroscopy: To confirm the presence of the N-H bond and the absence of the C=N and C=O bonds from the starting materials.

Safety and Hazard Management

The chemicals used in this synthesis possess significant hazards. A thorough risk assessment must be conducted before beginning any work.[10] All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Chemical | Key Hazards | Recommended PPE & Handling |

| 3,4-Dichloroaniline | Toxic if swallowed, inhaled, or in contact with skin.[11][12] Causes serious eye damage and may cause an allergic skin reaction.[11][13] Very toxic to aquatic life.[11] | Chemical-resistant gloves, safety goggles with side shields, lab coat. Handle as a toxic powder, avoid dust formation.[13][14] |

| Benzaldehyde | Harmful if swallowed or inhaled.[9][15] Causes skin and serious eye irritation.[9][16] Combustible liquid.[8][9] | Chemical-resistant gloves, safety goggles, lab coat. Keep away from heat and open flames.[8][16] |

| Sodium Borohydride | Reacts with water to release flammable hydrogen gas.[17] Causes skin and eye irritation. | Handle in a dry environment, away from water. Use non-sparking tools. Wear gloves and safety goggles.[18][19][20] |

| Methanol/Ethanol | Flammable liquids and vapors. Toxic if swallowed, inhaled, or in contact with skin. | Store in a flammable-liquids cabinet. Ensure adequate ventilation and avoid ignition sources. |

Conclusion

The synthesis of this compound via reductive amination of 3,4-dichloroaniline and benzaldehyde is an effective and reliable method. By separating the initial imine formation from the subsequent reduction, a high degree of purity and yield can be achieved. This guide provides the foundational knowledge and a detailed protocol for this transformation, emphasizing the mechanistic rationale and critical safety considerations necessary for successful implementation in a research or development setting.

References

-

Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. (2020). Available from: [Link]

-

Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS. (2017). Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Benzaldehyde. (2021). Available from: [Link]

-

Bigelow, L. A., & Eatough, H. Benzalaniline. Organic Syntheses. Available from: [Link]

-

ResearchGate. N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Available from: [Link]

-

Willson, F. G., & Wheeler, T. S. Benzylaniline. Organic Syntheses. Available from: [Link]

-

DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available from: [Link]

-

Supporting Information. General procedure for N-alkylation. Available from: [Link]

-

ACS Publications. An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Available from: [Link]

-

Prezi. Exp 13B: Synthesis of Complex Molecules Through Reductive Am. Available from: [Link]

-

Chemistry LibreTexts. 3.3.3: Synthesis of Amines. (2022). Available from: [Link]

-

Labflow. Synthesis of Complex Molecules through Reductive Amination. Available from: [Link]

-

Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available from: [Link]

-

Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available from: [Link]

-

Wikipedia. 3,4-Dichloroaniline. Available from: [Link]

-

Scirp.org. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Available from: [Link]

-

PubChem. 3,4-Dichloroaniline. Available from: [Link]

-

SciELO. Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. (2023). Available from: [Link]

- Google Patents. Process for preparing 3, 4 dichloroaniline.

- Google Patents. Process for preparing 3,4-dichloroaniline.

Sources

- 1. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. prezi.com [prezi.com]

- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 7. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. vigon.com [vigon.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. echemi.com [echemi.com]

- 15. chemos.de [chemos.de]

- 16. carlroth.com [carlroth.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. lobachemie.com [lobachemie.com]

N-Benzyl-3,4-dichloroaniline: A Technical Guide to Unexplored Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-3,4-dichloroaniline is a novel chemical entity that, to date, remains largely unexplored in the scientific literature. This technical guide provides a comprehensive analysis of its potential therapeutic applications, based on a detailed examination of its constituent chemical moieties: the 3,4-dichloroaniline core and the N-benzyl substituent. While direct experimental data for the combined molecule is not yet available, this document synthesizes existing knowledge to build a strong rationale for its investigation. We will delve into the known bioactivity and toxicity of the dichloroaniline foundation, explore the modulating influence of the N-benzyl group as a key pharmacophore in medicinal chemistry, and propose a structured, self-validating experimental workflow to systematically evaluate its therapeutic potential. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising, yet challenging, molecule.

Introduction: The Rationale for Investigation

The quest for novel therapeutic agents often leads to the exploration of chemical spaces that lie at the intersection of known bioactivity and strategic molecular modification. This compound represents one such intriguing frontier. The molecule combines the structurally rigid and biologically active 3,4-dichloroaniline core with the versatile N-benzyl group, a substituent frequently employed in drug discovery to enhance efficacy and modulate physicochemical properties.[1][2]

The 3,4-dichloroaniline moiety is a well-known chemical intermediate, notably in the synthesis of dyes and several herbicides such as diuron and propanil.[3] Its biological effects, however, are not benign, with a significant body of evidence pointing to its toxicity.[3][4][5] This inherent bioactivity, while a caution, also suggests that the molecule can interact with biological systems, a prerequisite for any therapeutic agent.

The introduction of an N-benzyl group is a deliberate step towards modulating this activity. In medicinal chemistry, benzylation is a proven strategy to:

-

Enhance lipophilicity, thereby improving cell membrane penetration.[6]

-

Introduce steric bulk, which can influence binding to specific biological targets.

-

Facilitate crucial cation-π and π-π stacking interactions with the active sites of enzymes and receptors.[2]

-

Provide a scaffold for further functionalization to fine-tune activity and reduce toxicity.

This guide, therefore, is built on a central hypothesis: that the N-benzyl group can transform the toxicological profile of 3,4-dichloroaniline into a therapeutically viable one, directing its inherent bioactivity towards specific pathological targets while potentially mitigating its off-target effects.

Physicochemical Properties and Synthesis

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₁Cl₂N | Based on chemical structure |

| Molecular Weight | ~252.14 g/mol | Sum of atomic weights |

| Lipophilicity (LogP) | Higher than 3,4-dichloroaniline | The addition of the benzyl group significantly increases lipophilicity, which may enhance membrane permeability.[6] |

| Solubility | Likely soluble in organic solvents, poorly soluble in water | Typical for aromatic amines with significant hydrocarbon character. |

| Physical State | Likely a solid at room temperature | Based on the properties of similar substituted anilines. |

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction, a well-established method for N-alkylation of anilines.

Caption: Proposed synthesis of this compound.

Experimental Protocol: N-Alkylation of 3,4-Dichloroaniline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-dichloroaniline (1 equivalent) in a suitable solvent such as toluene.

-

Addition of Base: Add a weak base, for example, sodium bicarbonate (1.5 equivalents), to act as an acid scavenger for the HCl generated during the reaction.

-

Addition of Alkylating Agent: Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 90-110°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic base. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Dichotomous Potential: A Tale of Two Moieties

The 3,4-Dichloroaniline Core: A Foundation of Bioactivity and a Word of Caution

The 3,4-dichloroaniline (3,4-DCA) moiety is the foundation of the molecule's potential bioactivity, but it is also the source of significant toxicological concern. Understanding this duality is critical for any therapeutic development program.

Known Biological Effects and Toxicity:

3,4-DCA is a known environmental contaminant, and its effects have been studied in various organisms.[3] In mammals, the primary toxic effect is the induction of methemoglobinemia, which reduces the oxygen-carrying capacity of the blood and can lead to cyanosis.[4][7] Chronic exposure has been associated with hemolytic anemia and damage to the spleen, liver, and kidneys.[4] Furthermore, studies have indicated that 3,4-DCA has the potential to cause genotoxic effects and reproductive toxicity.[3][5]

| Toxicological Endpoint | Observed Effect of 3,4-Dichloroaniline | Reference |

| Acute Toxicity | Methemoglobin formation, cyanosis, fatigue, dyspnea. | [4][7] |

| Chronic Toxicity | Hemolytic anemia, hemosiderosis in spleen, liver, and kidneys. | [4] |

| Genotoxicity | Increased frequency of chromosomal aberrations in bone marrow and spermatocytes. | [5] |

| Reproductive Toxicity | Decreased sperm count and motility; altered gonad structure. | [3][5] |

This toxicological profile necessitates a cautious and thorough approach. Any investigation into the therapeutic potential of this compound must prioritize a comprehensive safety assessment.

The N-Benzyl Substituent: A Gateway to Therapeutic Modulation

The N-benzyl group is a powerful tool in the medicinal chemist's arsenal. Its incorporation into a molecule can profoundly alter its pharmacological properties, often for the better.

Role in Drug Discovery:

-

Enhanced Target Affinity: The benzyl group can engage in π-π stacking and hydrophobic interactions within the binding pockets of biological targets, leading to increased affinity and potency.[2][6]

-

Improved Pharmacokinetics: By increasing lipophilicity, the benzyl group can enhance a drug's ability to cross cellular membranes and the blood-brain barrier, which is particularly relevant for central nervous system (CNS) targets.[6]

-

Modulation of Activity: The N-benzyl moiety is a key structural feature in a wide range of approved drugs with diverse therapeutic applications, including anticancer agents, anticonvulsants, and antioxidants.[8][9][10][11]

The strategic placement of the N-benzyl group on the 3,4-dichloroaniline core is intended to leverage these benefits, potentially directing the molecule's bioactivity towards specific therapeutic targets while altering its ADME and toxicity profile.

Hypothesized Therapeutic Applications

Based on the properties of its constituent parts, we can hypothesize several potential therapeutic applications for this compound. These hypotheses provide a starting point for a structured investigation.

Antimicrobial Agents

The general cytotoxicity of chlorinated anilines, combined with the enhanced cell penetration afforded by the N-benzyl group, suggests potential as an antimicrobial agent. The molecule could be screened against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.

Anticancer Agents

Many N-benzyl derivatives exhibit potent anticancer activity.[6][9][11] The cytotoxic potential of the 3,4-dichloroaniline core could be harnessed and directed towards cancer cells. The N-benzyl group may facilitate interactions with intracellular targets involved in cell proliferation and survival, such as kinases or tubulin.

CNS-Active Agents

The N-benzyl motif is prevalent in drugs that act on the central nervous system.[8] The increased lipophilicity of this compound may allow it to cross the blood-brain barrier. Therefore, it could be investigated for potential anticonvulsant, neuroprotective, or other CNS-related activities.

Proposed Experimental Workflows for Validation

A systematic and self-validating experimental approach is essential to explore the therapeutic potential of this compound safely and effectively.

In Vitro Evaluation Workflow

Caption: In vitro screening cascade for this compound.

Step-by-Step In Vitro Protocols:

-

Initial Toxicity Screening:

-

Objective: To determine the general cytotoxicity and establish a therapeutic window.

-

Method:

-

MTT/MTS Assay: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal human fibroblast cell line (e.g., MRC-5) in 96-well plates. Treat with a serial dilution of this compound for 48-72 hours. Measure cell viability using a colorimetric assay. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

-

Hemolysis Assay: Incubate fresh human red blood cells with varying concentrations of the compound. Measure the release of hemoglobin spectrophotometrically to assess membrane-disrupting activity.

-

-

-

Antimicrobial Screening:

-

Objective: To assess activity against pathogenic microbes.

-

Method:

-

Broth Microdilution: Determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

-

-

-

Mechanism of Action Studies (if activity is observed):

-

Objective: To identify the molecular target(s).

-

Methods:

-

For anticancer activity: Investigate effects on the cell cycle (flow cytometry), apoptosis (Annexin V staining), and key signaling pathways (Western blotting for markers like caspases, PARP, etc.).

-

For antimicrobial activity: Explore effects on cell wall synthesis, protein synthesis, or DNA replication.

-

-

In Vivo Evaluation

In vivo studies should only be initiated if a promising therapeutic index is established from in vitro data.

Caption: In vivo evaluation pathway for promising candidates.

Conclusion and Future Directions

This compound stands as a molecule of significant, yet unproven, potential. Its investigation is a classic exercise in medicinal chemistry: balancing the inherent bioactivity and toxicity of a core scaffold with the modulating influence of a well-chosen substituent. The toxicological profile of 3,4-dichloroaniline cannot be understated and must be a primary consideration in any research program. However, the proven ability of the N-benzyl group to transform molecular properties provides a compelling rationale for further study.

The experimental workflows outlined in this guide offer a structured and cautious path forward. By prioritizing in vitro safety and efficacy screening, researchers can make informed decisions about the viability of this compound for further development. Should this compound demonstrate a favorable therapeutic index in these initial studies, it could open up new avenues for the development of novel antimicrobial, anticancer, or CNS-active agents. The journey from a hypothetical molecule to a therapeutic reality is long and fraught with challenges, but for this compound, it is a journey worth considering.

References

- SIAM 20, 19-21 April 2005 DE:eu SIDS INITIAL ASSESSMENT PROFILE for 3,4-Dichloroaniline.

-

Eissa, F. I., El Makawy, A. I., Badr, M. I., & Elhamalawy, O. H. (2016). Assessment of 3, 4-Dichloroaniline Toxicity as Environmental Pollutant in Male Mice. Research Journal of Environmental Toxicology, 10(1), 32-41. Available at: [Link]

-

Ismail, M. A., Zulkifli, S. Z., Al-Asif, A., & Ishak, S. (2022). Reproductive Toxicity of 3,4-dichloroaniline (3,4-DCA) on Javanese Medaka (Oryzias javanicus, Bleeker 1854). Toxics, 10(12), 738. Available at: [Link]

-

Sharma, A., Sharma, M., & Singh, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. Available at: [Link]

-

Sharma, A., Sharma, M., & Singh, S. B. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available at: [Link]

-

European Commission, Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). (2003). Opinion on the results of the Risk Assessment of: 3, 4-DICHLOROANILINE. Available at: [Link]

-

The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. (n.d.). Pharmaffiliates. Available at: [Link]

-

Hughes, T. V., et al. (2012). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of medicinal chemistry, 55(17), 7557–7567. Available at: [Link]

-

Kohn, H., et al. (1993). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of medicinal chemistry, 36(1), 152-159. Available at: [Link]

-

Kohn, H., et al. (2006). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Journal of medicinal chemistry, 49(14), 4160–4169. Available at: [Link]

-

van der Hoeven, N. (1990). Effect of 3,4-dichloroaniline and metavanadate on Daphnia populations. Ecotoxicology and environmental safety, 20(1), 53-70. Available at: [Link]

-

Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European journal of medicinal chemistry, 216, 113316. Available at: [Link]

-

Ismail, M. A., et al. (2020). Embryonic toxicity of 3,4-dichloroaniline (3,4-DCA) on Javanese medaka (Oryzias javanicus Bleeker, 1854). Chemosphere, 254, 126830. Available at: [Link]

-

Zhang, X., et al. (2022). An Insight into the Combined Toxicity of 3,4-Dichloroaniline with Two-Dimensional Nanomaterials: From Classical Mixture Theory to Structure-Activity Relationship. Nanomaterials, 12(15), 2636. Available at: [Link]

-

Wikipedia contributors. (2024, October 26). 25-NB. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. (2025). ResearchGate. Available at: [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. Available at: [Link]

-

Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. (2018). National Institutes of Health. Available at: [Link]

-

Wikipedia contributors. (2024, September 12). Dichloroaniline. In Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In-Vitro Metabolism and N-Oxidation of N-benzyl-3,4-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the in-vitro metabolic pathways of N-benzyl-3,4-dichloroaniline, with a specialized focus on its N-oxidation. As a xenobiotic compound, understanding its biotransformation is critical for predicting its pharmacokinetic profile, potential toxicity, and overall fate within a biological system. This document synthesizes current mechanistic knowledge, details field-proven experimental protocols, and offers a logical framework for investigating the metabolic profile of this and similar N-substituted aniline compounds. We will explore the roles of the primary enzymatic systems responsible for N-oxidation—the Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) systems—and provide step-by-step methodologies for their in-vitro characterization. All protocols are designed as self-validating systems to ensure scientific rigor and reproducibility.

Introduction: The Significance of Metabolic Profiling

This compound is a substituted aromatic amine, a chemical class prevalent in pharmaceuticals, agrochemicals, and industrial dyes.[1][2] The metabolic fate of such compounds is a cornerstone of drug discovery and development, as biotransformation can dramatically alter a compound's efficacy, duration of action, and safety profile. Metabolism generally converts lipophilic xenobiotics into more polar, water-soluble metabolites that are more easily excreted.[3] However, this process can sometimes lead to the formation of reactive metabolites that may cause toxicity.[4][5]

For N-substituted anilines, key metabolic routes include C-oxidation (hydroxylation) on the aromatic rings, N-dealkylation (in this case, N-debenzylation), and N-oxidation.[6] N-oxidation is of particular interest as it can lead to the formation of hydroxylamines and nitroso compounds, which are often implicated in hematotoxicity and other adverse effects.[7] Therefore, a thorough in-vitro investigation is essential to identify and characterize the enzymes involved and the metabolites formed.

The primary enzyme families responsible for Phase I metabolism of such xenobiotics are the Cytochrome P450 (CYP) superfamily and the Flavin-Containing Monooxygenase (FMO) system, both predominantly located in the liver endoplasmic reticulum.[8] Distinguishing the contributions of these two major monooxygenase systems is a critical objective of in-vitro metabolism studies.[9]

The Enzymatic Machinery of N-Oxidation

The oxidation of the nitrogen atom in this compound is a complex process primarily catalyzed by two distinct enzyme superfamilies. Understanding their mechanisms is fundamental to designing robust experimental interrogations.

Cytochrome P450 (CYP) Superfamily

The CYP enzymes are a versatile group of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics.[8] Several CYP isoforms, with CYP3A4 being one of the most prominent in human drug metabolism, can catalyze N-oxidations.[10][11]

Mechanism of CYP-mediated N-hydroxylation: The N-hydroxylation of secondary amines like this compound by CYPs is generally understood to proceed via a hydrogen atom abstraction (HAT) and rebound mechanism.[4][12][13]

-

Hydrogen Abstraction: The highly reactive ferryl-oxo intermediate of the P450 catalytic cycle abstracts a hydrogen atom from the nitrogen, forming a nitrogen-centered radical.

-

Radical Rebound: The resulting hydroxyl radical then "rebounds" to the nitrogen radical, forming the N-hydroxylamine metabolite.

This pathway can compete with N-dealkylation, which also proceeds through an initial hydrogen abstraction from the carbon alpha to the nitrogen.[14] The electronic properties of the substrate and the specific CYP isoform involved influence the preferred metabolic route.[6]

Flavin-Containing Monooxygenase (FMO) System

FMOs are a non-heme family of NADPH-dependent monooxygenases that also catalyze the oxidation of soft nucleophilic heteroatoms, including nitrogen and sulfur.[15] In humans, FMO3 is the most abundant form in the adult liver and plays a significant role in the metabolism of many nitrogen-containing drugs and dietary compounds.[16][17][18]

Mechanism of FMO-mediated N-oxidation: The FMO catalytic cycle differs significantly from that of CYPs.[19][20]

-

Enzyme Activation: FAD is first reduced by NADPH. This reduced FADH₂ then reacts with molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate. This is the active oxidizing species and is formed prior to substrate binding.[20]

-

Nucleophilic Attack: The nucleophilic nitrogen of the substrate attacks the terminal oxygen of the hydroperoxyflavin.

-

Product Formation: This results in the oxygenated substrate (N-oxide or hydroxylamine) and the C4a-hydroxyflavin, which then dehydrates to regenerate the oxidized FAD, completing the cycle.

A key distinction is that FMOs typically do not generate the radical intermediates characteristic of CYP-mediated reactions. Furthermore, FMOs are generally not inducible by xenobiotics in the same way as many CYP enzymes are.[9]

Diagram 1: Key Metabolic Pathways

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Experimental Design for In-Vitro Metabolism Studies

A tiered approach is recommended to systematically investigate the metabolism of this compound. This begins with broad screening for metabolic stability and progresses to more detailed metabolite identification and enzyme phenotyping.

Core In-Vitro Systems

-

Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where both CYPs and FMOs are concentrated. They are a cost-effective and widely used tool for studying Phase I metabolism.[21][22] Microsomes require the addition of cofactors, primarily an NADPH-regenerating system.[22]

-

Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. They provide a more physiologically relevant model and are useful for studying conjugation reactions and potential transport mechanisms.[23][24]

-

Recombinant Enzymes: Using cDNA-expressed individual CYP or FMO isoforms allows for precise determination of which specific enzymes are responsible for the formation of a particular metabolite.[25]

Experimental Workflow

The following workflow provides a logical progression for characterizing the in-vitro metabolism of the target compound.

Diagram 2: Experimental Workflow

Caption: A structured workflow for investigating in-vitro drug metabolism.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Optimization of substrate concentration, protein concentration, and incubation time is recommended for each new compound.[22]

Protocol 1: Microsomal Stability Assay

This assay determines the rate at which the parent compound is consumed, providing an estimate of its intrinsic clearance.

Materials:

-

Pooled Human Liver Microsomes (HLM), stored at -80°C

-

This compound (Test Compound)

-

Phosphate Buffer (100 mM, pH 7.4)[26]

-

NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[26]

-

Ice-cold Acetonitrile with an appropriate internal standard (for reaction termination and protein precipitation)

-

96-well incubation plate, centrifuge

Procedure:

-

Prepare Solutions: Thaw microsomes on ice. Prepare a working solution of the test compound (e.g., 100 µM in acetonitrile, then dilute in buffer to avoid precipitation). Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Pre-incubation: In the 96-well plate, add phosphate buffer, the microsomal suspension (final protein concentration typically 0.2-0.5 mg/mL), and the test compound (final concentration typically 1 µM).[25][26] Mix gently and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control (T=0), add the quenching solution before the NADPH system.

-

Time-Course Incubation: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile with internal standard.[21]

-

Sample Processing: Once all time points are collected, centrifuge the plate (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.[27][28]

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line equals the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

| Parameter | Formula | Unit |

| Elimination Rate (k) | Slope of ln(% remaining) vs. time | min⁻¹ |

| Half-life (t½) | 0.693 / k | min |

| Intrinsic Clearance (CLint) | (Volume of incubation / mg protein) * k | µL/min/mg protein |

Protocol 2: Metabolite Identification and Enzyme Phenotyping

This experiment aims to identify the metabolites formed and determine which enzyme families are responsible.

Materials:

-

Same as Protocol 1, plus:

-

Specific CYP inhibitors (e.g., Ketoconazole for CYP3A4, Furafylline for CYP1A2, etc.)[25]

-

Recombinant human CYP and FMO enzymes.

Procedure:

-

Metabolite ID Incubation: Perform a scaled-up version of the stability assay with a single, longer time point (e.g., 60 minutes) to generate sufficient quantities of metabolites for detection. Analyze samples using high-resolution LC-MS/MS to obtain mass and fragmentation data for metabolite structural elucidation.[29]

-

Chemical Inhibition Assay:

-

Set up incubations as in Protocol 1.

-

In separate wells, pre-incubate the microsomes and buffer with a selective CYP inhibitor for 10-15 minutes before adding the test compound.[25]

-

Initiate the reaction with NADPH and incubate for a fixed time (chosen from the linear range of metabolite formation).

-

Terminate and process as described above.

-

Quantify the formation of the N-oxidized metabolite(s) and compare the results to a control incubation without an inhibitor. A significant decrease in metabolite formation implicates the inhibited CYP isoform.

-

-

FMO Contribution Assay (Heat Inactivation):

-

FMOs are heat-labile, whereas most CYPs are relatively heat-stable.

-

Pre-incubate a set of microsomal aliquots at 45-50°C for 5 minutes to inactivate FMOs before adding the substrate and cofactors.

-

Compare metabolite formation in the heat-treated microsomes to that in standard microsomes. A significant reduction suggests FMO involvement.

-

-

Recombinant Enzyme Assay:

-

Incubate the test compound separately with individual recombinant CYP and FMO isoforms (e.g., rCYP3A4, rFMO3) under optimized conditions.

-

Formation of the metabolite of interest confirms that the specific isoform can catalyze the reaction.

-

Data Presentation:

Table 1: Example Data from a Chemical Inhibition Study for N-Oxide Metabolite Formation

| Condition | Inhibitor | Target Enzyme | % N-Oxide Formation (Relative to Control) |

| Control | None | - | 100% |

| Test 1 | Ketoconazole (1 µM) | CYP3A4 | 25% |

| Test 2 | Furafylline (10 µM) | CYP1A2 | 95% |

| Test 3 | Quinidine (1 µM) | CYP2D6 | 98% |

| Test 4 | Heat Inactivation | FMOs | 60% |

This illustrative data suggests that both CYP3A4 and FMOs are significantly involved in the N-oxidation of the compound.

Conclusion: Synthesizing a Complete Metabolic Picture

By systematically applying the workflows and protocols outlined in this guide, researchers can build a comprehensive in-vitro metabolic profile for this compound. This involves not only determining its metabolic stability but also identifying its major metabolites, including the products of N-oxidation. Critically, these studies allow for the differentiation between the contributions of the CYP and FMO enzyme systems.

This information is invaluable for several reasons. It helps in predicting in-vivo pharmacokinetics, provides a rationale for potential species differences in metabolism and toxicity, and flags the potential for drug-drug interactions, particularly if a major CYP pathway like CYP3A4 is involved.[11][30] A thorough understanding of these metabolic pathways is a non-negotiable component of modern drug development and chemical safety assessment, ensuring that decisions are grounded in robust scientific data.

References

-

Shirasaka, Y., Lee, N., Zha, W., Wagner, D., & Corriden, R. (2013). Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450. Angewandte Chemie International Edition, 52(2), 744-8. Available from: [Link]

-

Phillips, I. R., & Shephard, E. A. (2017). Flavin-containing monooxygenase 3 (FMO3): genetic variants and their consequences for drug metabolism and disease. Pharmacogenomics, 18(14), 1327-1349. Available from: [Link]

-

Ma, L., & Li, W. (2012). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Current Drug Metabolism, 13(7), 901-910. Available from: [Link]

-

Oda, Y., Guengerich, F. P., & Vondráček, J. (2019). Theoretical Studies of the Mechanism of N-Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic?. Chemical Research in Toxicology, 32(10), 2049-2060. Available from: [Link]

-

U.S. National Library of Medicine. (2021). FMO3 gene. MedlinePlus. Available from: [Link]

-

Catucci, G., & Gilardi, G. (2021). Role of flavin-containing monooxygenase 3 in drug metabolism. Future Medicinal Chemistry, 13(1), 7-10. Available from: [Link]

-

Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology, 28(4), 597-603. Available from: [Link]

-

Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Chemical Research in Toxicology, 28(4), 597-603. Available from: [Link]

-

Cravedi, J. P., Lafuente, C., & Escande, C. (2001). Metabolic fate of 2,4-dichloroaniline, prochloraz and nonylphenol diethoxylate in rainbow trout: a comparative in vivo/in vitro approach. Aquatic Toxicology, 53(3-4), 159-172. Available from: [Link]

-

Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology, 28(4), 597-603. Available from: [Link]

-

Lattard, V., & Zhang, J. (2006). Genetic polymorphisms of human flavin-containing monooxygenase 3: implications for drug metabolism and clinical perspectives. Future Lipidology, 1(4), 445-454. Available from: [Link]

-

El-Serag, A., & El-Kadi, A. O. (2018). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Archives of Pharmaceutical Sciences Ain Shams University, 2(1), 1-13. Available from: [Link]

-

Gautam, N. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available from: [Link]

-

Cashman, J. R. (2002). Human Flavin-Containing Monooxygenase: Substrate Specificity and Role in Drug Metabolism. Current Drug Metabolism, 3(3), 255-269. Available from: [Link]

-

Chen, Y., & Yang, Y. (2024). The role of FMO3 in metabolic diseases. Frontiers in Endocrinology, 15, 1358933. Available from: [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

Chen, C., & Gonzalez, F. J. (2008). LC-MS-Based Metabolomics in Drug Metabolism. Drug Metabolism Reviews, 39(2-3), 565-587. Available from: [Link]

-

Kumar, A., & Singh, P. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis, 10(3), 82-93. Available from: [Link]

-

Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165-177. Available from: [Link]

-

Lee, J., & Lee, K. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 6(5), 1000262. Available from: [Link]

-

Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387. Available from: [Link]

-

Bio-protocol. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

-

Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology, 28(4), 597-603. Available from: [Link]

-

Pelkonen, O., & Raunio, H. (2015). Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes. Frontiers in Pharmacology, 6, 133. Available from: [Link]

-

Guengerich, F. P. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Vanderbilt University. Available from: [Link]

-

Arora, P. K. (2017). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter sp. strain PD12. 3 Biotech, 7(1), 58. Available from: [Link]

-

Lin, J. H., & Lu, A. Y. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism Reviews, 39(1), 1-125. Available from: [Link]

-

Valentovic, M. A., Ball, J. G., & Rankin, G. O. (2020). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. Toxics, 8(4), 118. Available from: [Link]

-

Topczewski, J. J., & Thomson, R. J. (2014). Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer. Organic Letters, 16(15), 4032-4035. Available from: [Link]

-

Wikipedia. (n.d.). Flavin-containing monooxygenase. Retrieved from [Link]

-

Kim, G., & Jung, J. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. International Journal of Molecular Sciences, 25(6), 3409. Available from: [Link]

-

Shephard, E. A., & Phillips, I. R. (2021). Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. International Journal of Molecular Sciences, 22(19), 10363. Available from: [Link]

-

Obach, R. S. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In: Methods in Molecular Biology, vol 290: In Vitro Drug Metabolism and Transporter Studies. Humana Press. Available from: [Link]

-

Topczewski, J. J., & Thomson, R. J. (2014). Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer. Organic Letters, 16(15), 4032-4035. Available from: [Link]

-

Youssef, A. A. (1990). The N-substitution and N-oxidation effects on the carbon-13 chemical shift of some substituted anilines. Magnetic Resonance in Chemistry, 28(8), 698-701. Available from: [Link]

-

Ma, Q. (2010). CYP3A4 Induction by Xenobiotics: Biochemistry, Experimental Methods and Impact on Drug Discovery and Development. Current Drug Metabolism, 11(7), 594-604. Available from: [Link]

-

Nebert, D. W., & Wikvall, K. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. International Journal of Molecular Sciences, 22(16), 8594. Available from: [Link]

-

Guengerich, F. P. (2001). Intersection of Roles of Cytochrome P450 Enzymes with Xenobiotic and Endogenous Substrates. Relevance to Toxicity and Drug Interactions. Chemical Research in Toxicology, 14(11), 1459-1473. Available from: [Link]

-

Holmes, J., & Lob, M. (1966). Oxidation of substituted anilines to nitroso-compounds. Journal of the Chemical Society C: Organic, 139-140. Available from: [Link]

-

Perez, C. A., & Leon, C. (2016). Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. Frontiers in Pharmacology, 7, 219. Available from: [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

da Silva, A. B., & de Oliveira, E. R. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society, 34(8), 1635-1647. Available from: [Link]

-

Gorrod, J. W. (1985). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 12(1-2), 10-18. Available from: [Link]

Sources

- 1. This compound | CAS#:51597-75-2 | Chemsrc [chemsrc.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats [mdpi.com]

- 8. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family | MDPI [mdpi.com]

- 9. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. courses.washington.edu [courses.washington.edu]

- 15. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 16. Flavin-containing monooxygenase 3 (FMO3): genetic variants and their consequences for drug metabolism and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. FMO3 gene: MedlinePlus Genetics [medlineplus.gov]

- 18. Role of flavin-containing monooxygenase 3 in drug metabolism [cjpt.magtechjournal.com]

- 19. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 22. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - AR [thermofisher.com]

- 23. Metabolic fate of 2,4-dichloroaniline, prochloraz and nonylphenol diethoxylate in rainbow trout: a comparative in vivo/in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 25. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 27. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

- 28. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 29. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Intersection of Roles of Cytochrome P450 Enzymes with Xenobiotic and Endogenous Substrates. Relevance to Toxicity and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The N-Benzyl-Dichloroaniline Scaffold as a Privileged Structure

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Benzyl-Dichloroaniline Analogs

In the landscape of medicinal chemistry and agrochemical research, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery. The N-benzyl aniline motif has emerged as one such versatile scaffold, with its derivatives showing a wide array of biological activities, including antimicrobial, antifungal, cytotoxic, and enzyme-inhibitory properties[1]. The introduction of dichloro-substituents onto the aniline ring, combined with the steric and electronic profile of the N-benzyl group, creates a class of compounds—N-benzyl-dichloroaniline analogs—with significant potential for targeted therapeutic and agricultural applications[2].

Understanding the structure-activity relationship (SAR) is fundamental to transforming a promising lead compound into a highly potent and selective agent[3]. SAR studies allow researchers to rationally design new analogs, optimizing for efficacy while minimizing off-target effects and toxicity. This guide provides a comprehensive analysis of the SAR of N-benzyl-dichloroaniline analogs, synthesizing data from disparate studies to offer a cohesive narrative. We will dissect the key structural components of the scaffold, explore detailed experimental workflows for SAR elucidation, and examine the molecular mechanisms that drive the biological activity of this promising class of molecules.

Dissecting the Scaffold: Key Determinants of Activity

The biological activity of N-benzyl-dichloroaniline analogs is not monolithic; it is a finely-tuned outcome of the interplay between its core components. The primary points for modification and SAR analysis are the dichloroaniline ring, the N-benzyl group, and the nature of the linkage between them.

The Dichloroaniline Core: Influence of Halogenation

The position and number of chlorine atoms on the aniline ring are critical determinants of a molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn govern its biological interactions. The 2,4,5-trichloroaniline core, for example, is a known intermediate in the synthesis of dyes and pesticides[2]. While not a dichloro-analog, its properties inform the broader class. The introduction of chlorine atoms generally increases lipophilicity, which can enhance membrane permeability and access to intracellular targets.

However, this must be balanced with potential toxicity. Trichloroanilines are associated with nephrotoxicity, which is thought to be mediated by metabolic activation via cytochrome P450 and the generation of free radicals[2]. This underscores a crucial principle in SAR: optimizing for potency cannot be divorced from evaluating safety and metabolic stability.

The N-Benzyl Moiety: A Modulator of Potency and Selectivity

The N-benzyl group is not merely a bulky substituent; it is a key pharmacophore that can be crucial for biological activity[1]. Its primary roles include:

-

Steric Influence: The benzyl group's size and orientation can dictate how the molecule fits into a target's binding pocket.

-

Lipophilicity: It significantly increases the overall lipophilicity of the parent aniline, potentially enhancing its ability to cross biological membranes[2].

-

Electronic Interactions: The aromatic ring can engage in π-π stacking or hydrophobic interactions with amino acid residues in the target protein.

SAR studies on related scaffolds consistently demonstrate that substitutions on the N-benzyl ring dramatically influence biological effects[1][4]. For instance, in studies of N-benzyl 1,4-dihydropyridines, substitutions on the N-benzyl residue were found to be highly favorable for P-glycoprotein (P-gp) inhibition[5]. Similarly, for N-benzyl phenethylamines acting as 5-HT2A/2C agonists, N-(2-methoxy)benzyl substitution was found to dramatically improve both binding affinity and functional activity[6]. This highlights the importance of exploring a matrix of substitutions (e.g., methoxy, chloro, fluoro, cyano) at the ortho, meta, and para positions of the benzyl ring to fine-tune activity.

SAR in Action: Specific Biological Activities

Antifungal Activity: A Case Study in Agrochemical Design

A compelling example of SAR in this class comes from a series of N-(2,4,5-trichlorophenyl)-cycloalkylsulfonamide analogs tested for fungicidal activity against the plant pathogen Botrytis cinerea[7]. While these are sulfonamide derivatives, the core principles related to the chlorinated phenyl ring are highly relevant.

Table 1: Fungicidal Activity of N-(2,4,5-trichlorophenyl)-cycloalkylsulfonamide Analogs [7]

| Compound ID | Cycloalkyl Ring Size | Functional Group | EC50 (µg/mL) |

| IIa | 5 | Oxo | 1.89 |

| IIb | 6 | Oxo | 0.98 |

| IIc | 7 | Oxo | 0.75 |

| IId | 8 | Oxo | 0.64 |

| IIIa | 5 | Hydroxy | 2.15 |

| IIIb | 6 | Hydroxy | 1.12 |

| IIIc | 7 | Hydroxy | 0.88 |

| IIId | 8 | Hydroxy | 0.71 |

From this data, a clear SAR trend emerges: fungicidal efficacy increases with the size of the cycloalkyl ring for both the oxo and hydroxy series. This suggests that a larger, more lipophilic group at this position leads to better interaction with the fungal target. The proposed mechanism for these compounds is the inhibition of the high-osmolarity glycerol (HOG) signaling pathway, which is critical for the fungus to adapt to osmotic stress[7].

Experimental Design for SAR Elucidation: A Self-Validating Workflow

A robust SAR study is an iterative cycle of design, synthesis, and biological evaluation. The credibility of the resulting model depends entirely on the quality and reproducibility of the experimental data.

Protocol 1: Synthesis via Reductive Amination

This two-step protocol is a common and reliable method for synthesizing N-benzyl aniline derivatives.[1] The choice of reductive amination is based on its high yield and the commercial availability of a wide variety of substituted anilines and benzaldehydes, allowing for rapid generation of a diverse analog library.

Step 1: Imine Formation

-

Rationale: This step forms the C=N double bond, creating the Schiff base intermediate. The reaction is typically driven to completion by removing the water byproduct.

-

Procedure:

-

Dissolve the substituted dichloroaniline (1 equivalent) and a substituted benzaldehyde (1 equivalent) in an alcohol-based solvent (e.g., ethanol).

-

Stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to 70°C and stir for 6-9 hours.

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the aniline starting material is fully consumed.

-

Cool the mixture to 4°C for 12 hours to facilitate precipitation of the imine intermediate.

-

Collect the solid product by suction filtration, wash with cold methanol, and dry under reduced pressure.[1]

-

Step 2: Reduction to the Amine

-

Rationale: Sodium borohydride (NaBH₄) is chosen as the reducing agent because it is mild and selective for the imine, preventing unwanted side reactions. It is safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LAH).

-

Procedure:

-

Add the synthesized imine to a suitable polar aprotic solvent.

-

Slowly add an aqueous solution of sodium borohydride (1-3 molar equivalents) dropwise while stirring at room temperature.

-

Continue stirring for 30-60 minutes. Monitor by TLC until the imine is consumed.

-

Quench the reaction by pouring the solution into crushed ice.

-

Extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Remove the solvent by rotary evaporation and purify the crude product by column chromatography to obtain the final N-benzyl-dichloroaniline analog.

-

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50), providing the quantitative data needed for SAR analysis.[7]

-

Rationale: The mycelial growth rate method provides a direct measure of a compound's ability to inhibit fungal proliferation, which is a key indicator of fungicidal or fungistatic activity.

-

Procedure:

-

Culture Preparation: Culture the target fungus (e.g., Botrytis cinerea) on potato dextrose agar (PDA) plates at 25°C for 5-7 days.[7]

-

Compound Preparation: Prepare stock solutions of the synthesized analogs in a suitable solvent like dimethylformamide (DMF). Create a series of dilutions to test a range of concentrations.

-

Assay:

-

Incorporate the test compounds at various final concentrations into molten PDA.

-

Pour the agar into sterile petri dishes.

-

Place a mycelial plug (a small, uniform piece of agar with fungal growth) from the edge of an actively growing culture onto the center of each test plate.

-

Include positive (commercial fungicide) and negative (solvent only) controls.

-

-

Incubation & Measurement: Incubate the plates at 25°C. Measure the diameter of the fungal colony at regular intervals until the negative control plate is fully covered.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[7]

-

Conclusion and Future Directions

The N-benzyl-dichloroaniline scaffold is a rich platform for the development of novel bioactive agents. The structure-activity relationships discussed herein highlight several key principles: the position of the chloro substituents on the aniline ring governs lipophilicity and metabolic fate, while the N-benzyl group and its own substitutions are critical for modulating potency and target interaction. Quantitative data clearly demonstrates that even subtle changes, such as increasing the size of an alkyl ring, can lead to significant improvements in efficacy.[7]

Future research should focus on a systematic multiparameter optimization approach. This involves not only maximizing potency against a specific target (e.g., InhA or the HOG pathway) but also concurrently screening for cytotoxicity, metabolic stability, and solubility. By employing the iterative design and robust testing workflows outlined in this guide, researchers can unlock the full potential of N-benzyl-dichloroaniline analogs, paving the way for the next generation of targeted therapeutics and crop protection agents.

References

- BenchChem. (2025). Potential Biological Activity of N-Benzyl-2,4,5-trichloroaniline: A Technical Guide.

- BenchChem. (2025). A Comparative Guide to N-Benzyl-2,4,5-trichloroaniline and Its Analogs for Researchers.

- BenchChem. (2025). Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening.

- BenchChem. (2025). Benchmarking N-Benzyl-2,4,5-trichloroaniline: A Comparative Guide for Drug Discovery Professionals.

-

Braden, M. R., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Available from: [Link]

-

Baumert, C., et al. (2013). Development of small-molecule P-gp inhibitors of the N-benzyl 1,4-dihydropyridine type: novel aspects in SAR and bioanalytical evaluation of multidrug resistance (MDR) reversal properties. PubMed. Available from: [Link]

-

Chen, C. H., et al. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available from: [Link]

-

Bajorath, J. (2016). On Exploring Structure Activity Relationships. PubMed Central. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of small-molecule P-gp inhibitors of the N-benzyl 1,4-dihydropyridine type: novel aspects in SAR and bioanalytical evaluation of multidrug resistance (MDR) reversal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

N-Benzyl-3,4-dichloroaniline: A Technical Guide to Investigating its Potential Antimicrobial and Cytotoxic Effects

Foreword: Unveiling the Potential of a Novel Scaffold

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. N-benzyl-3,4-dichloroaniline emerges as a compound of significant interest, positioned at the intersection of two biologically active moieties: the N-benzyl aniline group and the dichlorinated aromatic ring. While direct empirical data on this specific molecule remains nascent, a comprehensive analysis of structurally related compounds provides a compelling rationale for its investigation as a potential antimicrobial and cytotoxic agent. This technical guide serves as a roadmap for researchers, scientists, and drug development professionals, offering a synthesis of existing knowledge, proven experimental methodologies, and a logical framework for the systematic evaluation of this compound. Our approach is grounded in scientific integrity, providing not just protocols, but the strategic reasoning behind them, to empower researchers to unlock the therapeutic potential of this intriguing molecule.

The Scientific Rationale: An Intersection of Bioactive Moieties

The therapeutic potential of this compound can be inferred from the well-documented bioactivities of its constituent parts.

-

The N-Benzyl Aniline Scaffold: The N-benzyl aniline core is a privileged structure in medicinal chemistry, found in a variety of compounds with diverse biological activities. Notably, derivatives of N-benzyl aniline have been investigated for their cytotoxic properties. A study on a series of water-soluble N-(3,4,5-trimethoxybenzyl)aniline salts demonstrated a correlation between the substituent on the aniline ring and both antitubulin activity and cytotoxicity against a wide variety of cancer cell lines[1][2]. This suggests that the N-benzyl group can contribute to the molecule's ability to interfere with cellular proliferation.

-

The Impact of Chlorination: The presence of chlorine atoms on the aniline ring is known to significantly influence the biological activity of a compound. Chlorinated anilines are recognized as intermediates in the synthesis of various pharmaceuticals, dyes, and pesticides[3]. Studies on aniline derivatives have shown that halogenation can enhance antibacterial and antifungal activity[4][5]. For instance, a study on trifluoro-anilines demonstrated their efficacy against Vibrio species, causing destruction of the bacterial cell membrane[4][5]. Furthermore, the genotoxicity of aniline derivatives is a well-documented area of study, with some chlorinated anilines showing mutagenic potential[6].

The combination of these two moieties in this compound presents a unique opportunity for the development of a novel therapeutic candidate. The lipophilicity and steric bulk of the benzyl group, coupled with the electron-withdrawing and reactivity-modulating effects of the dichlorinated ring, could lead to enhanced cell permeability and target engagement.

Synthesis of this compound: A Proposed Route

A robust and reproducible synthetic route is the foundation of any investigation into a novel compound. While a specific protocol for this compound is not extensively documented, a reliable synthesis can be extrapolated from established methods for N-benzylation of anilines.[7] The proposed synthesis involves the nucleophilic substitution reaction between 3,4-dichloroaniline and a suitable benzylating agent, such as benzyl chloride or benzyl bromide.

Precursor Profile

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,4-Dichloroaniline | 95-76-1 | C₆H₅Cl₂N | 162.02 |

| Benzyl Chloride | 100-44-7 | C₇H₇Cl | 126.58 |

Proposed Synthetic Protocol: N-Alkylation

This protocol is based on general procedures for the N-benzylation of anilines.[8]

Materials:

-

3,4-dichloroaniline

-

Benzyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dichloroaniline (1 equivalent) in ethanol.

-

Addition of Base: Add sodium bicarbonate (1.5 equivalents) to the solution to act as an acid scavenger for the hydrochloric acid generated during the reaction.

-

Addition of Benzylating Agent: Slowly add benzyl chloride (1.1 equivalents) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add dichloromethane and deionized water. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Investigating Antimicrobial Potential: A Step-by-Step Approach

The structural features of this compound suggest a plausible role as an antimicrobial agent. A systematic screening approach is essential to determine its spectrum of activity and potency.

Rationale for Antimicrobial Screening

Aniline derivatives have a history of use as antimicrobial agents, with some acting by disrupting microbial cell wall synthesis or inhibiting essential enzymes.[9] The addition of a lipophilic benzyl group could enhance the compound's ability to penetrate bacterial cell membranes, a key factor in antimicrobial efficacy.

Experimental Protocol: Antimicrobial Susceptibility Testing

A tiered approach, starting with a broad primary screen followed by quantitative assays, is recommended.

Primary Screening: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is a valuable initial screening tool.[10]

-

Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: Uniformly streak the microbial suspension onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Application of Test Compound: Impregnate sterile filter paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Quantitative Analysis: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination